4-Amino-2-methylbenzyl bromide

Description

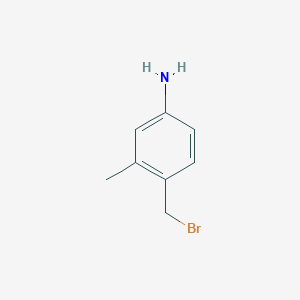

Structure

3D Structure

Properties

IUPAC Name |

4-(bromomethyl)-3-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN/c1-6-4-8(10)3-2-7(6)5-9/h2-4H,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSMQMQBKZBNYCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 4-Amino-2-methylbenzyl Bromide (CAS 1261795-06-5)

[1]

Part 1: Executive Summary & Chemical Identity

4-Amino-2-methylbenzyl bromide (CAS 1261795-06-5 ) is a highly reactive, bifunctional building block used primarily in the synthesis of heterocycles and quaternary ammonium salts for drug discovery.[1] Its structure features a nucleophilic aniline moiety and an electrophilic benzyl bromide group, making it prone to rapid self-polymerization (intermolecular alkylation) if not handled under strict protocols.

This guide provides a validated framework for the synthesis, stabilization, and application of this compound, emphasizing the mitigation of its inherent instability.

Chemical Identification Table

| Property | Detail |

| CAS Number | 1261795-06-5 |

| IUPAC Name | 4-(Bromomethyl)-3-methylaniline |

| Synonyms | 4-Amino-2-methylbenzyl bromide; 1-(Bromomethyl)-2-methyl-4-aminobenzene |

| Molecular Formula | C₈H₁₀BrN |

| Molecular Weight | 200.08 g/mol |

| Physical State | Off-white to beige solid (low melting) or viscous oil (if impure) |

| Storage Class | Lachrymator / Corrosive / Moisture Sensitive |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; reacts with alcohols/water |

Part 2: Synthesis & Manufacturing Protocols

Due to the incompatibility of the free amine and the alkyl bromide within the same molecule, direct bromination of 4-amino-2-methyltoluene is low-yielding and dangerous. The Alcohol Activation Route is the industry standard for high-purity synthesis, as it allows for mild conditions that minimize polymerization.

Method A: PBr₃ Mediated Bromination (Recommended)

This protocol converts 4-amino-2-methylbenzyl alcohol to the bromide using phosphorus tribromide (PBr₃).

Reagents:

-

Precursor: 4-Amino-2-methylbenzyl alcohol (1.0 equiv)

-

Reagent: Phosphorus tribromide (PBr₃) (0.35 - 0.4 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM) or Toluene

-

Quench: Saturated NaHCO₃ solution

Step-by-Step Protocol:

-

Setup: Purge a jacketed glass reactor with dry nitrogen. Cool the system to -5°C to 0°C .

-

Dissolution: Dissolve 4-amino-2-methylbenzyl alcohol in anhydrous DCM (10 mL/g). Ensure complete solvation.

-

Addition: Add PBr₃ dropwise over 30 minutes. Critical: Maintain internal temperature < 5°C. The reaction is exothermic.

-

Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2–4 hours. Monitor by TLC (System: Hexane/EtOAc 3:1) or HPLC.

-

Note: The amine may form a hydrobromide salt in situ, appearing as a suspension.

-

-

Quench: Cool back to 0°C. Slowly add saturated NaHCO₃ to neutralize HBr byproducts. Caution: Gas evolution (CO₂).

-

Workup: Separate the organic layer. Wash with brine. Dry over anhydrous Na₂SO₄.

-

Isolation: Concentrate in vacuo at < 30°C .

-

Warning: Do not heat above 35°C. If the product is an oil, use immediately. If solid, store at -20°C.

-

Method B: Hydrobromide Salt Stabilization (For Storage)

To generate a storable form, the compound is often isolated as the hydrobromide salt (CAS 107563-00-8 analog).

-

Follow Method A steps 1–4.

-

Instead of neutralizing, filter the precipitated solid directly (if using a non-polar solvent like Toluene).

-

Alternatively, add 48% HBr in acetic acid to the reaction mixture to precipitate the salt.

-

Result: 4-Amino-2-methylbenzyl bromide hydrobromide. This salt is stable at room temperature.[2]

Synthesis Workflow Diagram

Caption: Synthesis pathway distinguishing between the unstable free base and the stable hydrobromide salt form.

Part 3: Handling, Stability & Safety

The Self-Alkylation Hazard

The primary technical challenge with CAS 1261795-06-5 is intermolecular nucleophilic substitution . The amino group of Molecule A attacks the benzylic carbon of Molecule B, displacing bromine. This leads to oligomerization.

Stability Rules:

-

Temperature: Never heat the free base > 30°C.

-

State: Store as the HBr salt whenever possible.

-

Solvent: Avoid nucleophilic solvents (MeOH, EtOH, Water) for storage. Use DCM or Toluene.

HSE Profile

-

Lachrymator: Like all benzyl bromides, this compound is a potent tear agent. Handle only in a functioning fume hood.

-

Corrosive: Causes severe skin burns and eye damage (H314).

-

P-Codes: P260 (Do not breathe dust/fume), P280 (Wear protective gloves/eye protection).

Part 4: Applications in Drug Development

Quaternary Ammonium Salt Synthesis

A primary application is the synthesis of pyridinium salts, which act as potassium channel blockers (e.g., in multiple sclerosis research).

-

Reaction: 4-Amino-2-methylbenzyl bromide + 4-Aminopyridine → 4-amino-1-(4-amino-2-methylbenzyl)pyridinium bromide .

-

Mechanism: Sₙ2 attack of the pyridine nitrogen on the benzylic carbon.

Scaffold Elaboration

Used to introduce the 4-amino-2-methylbenzyl moiety into indole or pyrrole scaffolds (e.g., P-CAB analogs similar to Vonoprazan intermediates).

Application Logic Diagram

Caption: Key synthetic transformations utilizing 4-Amino-2-methylbenzyl bromide in medicinal chemistry.

References

-

BenchChem. 4-Amino-2-methylbenzyl Bromide Product Data. Retrieved from

-

PubChem. 4-(Bromomethyl)-3-methylaniline Compound Summary. (CAS 1261795-06-5).[1][3] Retrieved from

-

BLD Pharm. Material Safety Data Sheet: 4-(Bromomethyl)-3-methylaniline. Retrieved from

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General reference for Benzyl Bromide synthesis via PBr3).

-

Thermo Fisher Scientific. 2-Methylbenzyl bromide derivatives and handling. Retrieved from [4]

Sources

- 1. 4-Amino-2-methylbenzyl Bromide|CAS 1261795-06-5 [benchchem.com]

- 2. 110-17-8 CAS MSDS (Fumaric acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 63516-03-0|4-(Bromomethyl)aniline|BLD Pharm [bldpharm.com]

- 4. 2-Methylbenzyl bromide, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

Technical Monograph: 4-Amino-2-methylbenzyl Bromide

The following technical guide details the structural analysis, synthesis, handling, and application of 4-Amino-2-methylbenzyl bromide (CAS 1261795-06-5).

Structural Dynamics, Synthesis Protocols, and Medicinal Chemistry Applications

Executive Summary & Chemical Identity

4-Amino-2-methylbenzyl bromide is a bifunctional building block critical to the synthesis of nitrogen-containing heterocycles and quaternary ammonium salts.[1] Its utility stems from the orthogonal reactivity of its two functional handles: a nucleophilic aniline nitrogen and an electrophilic benzylic bromide.[1]

However, this duality presents a significant stability challenge. As a free base, the molecule is prone to rapid, exothermic self-polymerization.[1] Successful utilization requires strict adherence to salt-form isolation or in-situ generation protocols.[1]

| Property | Data |

| CAS Number | 1261795-06-5 |

| IUPAC Name | 4-(Bromomethyl)-3-methylaniline |

| Molecular Formula | C₈H₁₀BrN |

| Molecular Weight | 200.08 g/mol |

| Appearance | Off-white to beige solid (typically as HBr salt) |

| Storage | -20°C, Hygroscopic, Light Sensitive |

| Hazards | Corrosive, Lachrymator, Acute Toxicity |

Structural Analysis & Reactivity Profile[1]

The "Self-Destruct" Mechanism

The core technical challenge with 4-amino-2-methylbenzyl bromide is its inherent "ambiphilic" nature.[1]

-

Site A (Nucleophile): The amino group (-NH₂) at the para position is electron-rich, its nucleophilicity enhanced by the electron-donating methyl group at the meta position.[1]

-

Site B (Electrophile): The benzylic carbon attached to the bromine is highly susceptible to S_N2 attack due to the leaving group ability of bromide and the stabilization of the transition state by the aromatic ring.[1]

Critical Insight: In the free base form, Site A of one molecule attacks Site B of another, leading to an uncontrollable polymerization cascade (poly-benzylamines).[1] This reaction is often vigorous and results in an intractable tar.[1]

Electronic Effects of the 2-Methyl Group

The methyl group at the C2 position exerts a steric and electronic influence:

-

Steric Shielding: It provides slight steric hindrance to the ortho positions, potentially directing electrophilic aromatic substitution (EAS) to the C6 position if the ring is further functionalized.[1]

-

Electronic Donation: Through inductive (+I) effects, it marginally increases the electron density of the ring, making the benzylic bromide slightly more labile (reactive) than unsubstituted 4-aminobenzyl bromide.[1]

Synthesis & Preparation Protocols

Due to the instability of the free base, the synthesis strategy must prioritize protection or salt formation .[1]

Route A: The Nitro-Reduction Pathway (High Throughput)

This route is preferred for scale-up.[1] It utilizes the electronic directing effects of the nitro group to achieve selective bromination.[1]

Step 1: Radical Bromination

-

Precursor: 4-Nitro-o-xylene (1,2-dimethyl-4-nitrobenzene).[1]

-

Reagents: N-Bromosuccinimide (NBS), Benzoyl Peroxide (cat.), CCl₄ or PhCF₃, Reflux.

-

Mechanism: The methyl group meta to the nitro group (C1) is electron-richer than the ortho methyl (C2), favoring radical abstraction at C1.[1]

-

Product: 4-Nitro-2-methylbenzyl bromide.[1]

Step 2: Chemoselective Reduction

-

Challenge: Reducing the nitro group without debrominating the benzyl position.

-

Reagents: SnCl₂·2H₂O in Ethanol/EtOAc (0°C to RT).

-

Isolation: The product is isolated directly as the Hydrobromide (HBr) salt by adding HBr/Acetic acid during workup.[1] DO NOT neutralize to the free base.

Route B: The Protected Aniline Pathway (High Purity)

Ideal for medicinal chemistry where high purity is required.[1]

-

Start: 4-Amino-2-methylbenzoic acid.

-

Protection: React with Phthalic anhydride

Phthalimide protection.[1] -

Reduction: Borane-THF reduction of the acid to the Benzyl Alcohol.

-

Bromination: PBr₃ or CBr₄/PPh₃ (Appel Reaction) converts the alcohol to the bromide.[1]

-

Deprotection: Hydrazine hydrate (Ing-Mansingh) releases the amine immediately before the next coupling step.[1]

Visualization: Synthesis & Instability Logic[1]

Caption: Synthetic pathway emphasizing the critical stabilization of the amine as an HBr salt to prevent irreversible polymerization.

Synthetic Applications in Drug Discovery[3][4]

Isoquinoline & Heterocycle Formation

The compound serves as a "linchpin" for constructing fused ring systems.[1]

-

Reaction: Pictet-Spengler Cyclization.[1]

-

Protocol: Reacting 4-amino-2-methylbenzyl bromide with an aldehyde yields a tetrahydroisoquinoline scaffold.[1] The benzylic bromide can be displaced first by a secondary amine, followed by cyclization.[1]

Potassium Channel Blockers (4-AP Derivatives)

Research into demyelinating diseases (e.g., Multiple Sclerosis) utilizes 4-aminopyridine (4-AP) derivatives.[1]

-

Mechanism: Alkylation of the pyridine nitrogen of 4-aminopyridine with 4-amino-2-methylbenzyl bromide creates a quaternary ammonium salt.[1]

-

Effect: These "dimeric" or lipophilic salts show enhanced potency in blocking Kv1 channels compared to monomeric 4-AP [1].[1]

Topoisomerase Inhibitors

Derivatives of 2-methylbenzyl bromide are used to tether intercalating moieties (e.g., naphthalimides) to DNA-binding domains.[1] The 4-amino group provides a handle for attaching solubility-enhancing groups (e.g., morpholine) [2].[1]

Handling & Safety Protocols (MSDS Summary)

DANGER: Lachrymator & Vesicant

| Hazard Class | Precautionary Measure |

| Inhalation | Use ONLY in a certified chemical fume hood.[1] Vapors cause severe respiratory irritation.[1] |

| Skin Contact | Wear double nitrile gloves and a lab coat.[1] Benzyl bromides penetrate skin rapidly and cause delayed chemical burns.[1] |

| Eye Contact | Wear chemical splash goggles.[1] Standard safety glasses are insufficient against lachrymatory vapors.[1] |

| Spill Cleanup | Neutralize spills with 5% aqueous ammonia or sodium thiosulfate solution to quench the alkylating agent.[1] |

Storage Protocol: Store under inert gas (Argon/Nitrogen) at -20°C. If the solid turns from off-white to yellow/orange, it indicates decomposition (HBr release) or polymerization.[1]

References

-

Arora, S., et al. (2024).[2] 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment. RSC Medicinal Chemistry.[1][3] Retrieved from [Link]

-

PubChem. (2025).[1][4] Methyl 2-amino-4-bromobenzoate Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Methyl 2-Amino-4-bromobenzoate | C8H8BrNO2 | CID 17871390 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Monograph: 4-Amino-2-methylbenzyl Bromide

Topic: 4-Amino-2-methylbenzyl bromide molecular weight Content Type: Technical Monograph / Application Guide

Physicochemical Identity, Synthesis, and Stability Profiles

Executive Data Summary

4-Amino-2-methylbenzyl bromide is a specialized bifunctional intermediate used in medicinal chemistry for the introduction of substituted benzyl moieties. Its utility stems from the orthogonal reactivity of its electrophilic benzylic bromide and its nucleophilic aniline group.

However, this dual functionality presents a critical stability paradox: the compound is prone to intermolecular self-alkylation (polymerization) if not handled correctly. Consequently, it is most frequently synthesized, stored, and utilized as its hydrobromide salt .

Molecular Identity Card

| Parameter | Value | Notes |

| Compound Name | 4-Amino-2-methylbenzyl bromide | |

| CAS Number | 1261795-06-5 | Refers to the Free Base |

| Molecular Formula | ||

| Molecular Weight (Average) | 200.08 g/mol | Used for stoichiometric calculations (Free Base) |

| Monoisotopic Mass | 199.00 g/mol | Based on |

| Hydrobromide Salt MW | 281.00 g/mol | |

| Physical State | Off-white to beige solid | Hygroscopic (as salt) |

| Solubility | DMSO, Methanol, Water (Salt) | Free base is soluble in DCM/EtOAc |

The Stability Paradox: A Mechanistic Warning

Expert Insight: Researchers often encounter low yields or insoluble tars when attempting to isolate the free base of 4-amino-2-methylbenzyl bromide. This is not a synthesis failure but a fundamental chemical incompatibility.

In its neutral form, the amino group at the C4 position is electron-donating, increasing the nucleophilicity of the molecule. Simultaneously, the benzylic bromide is a potent electrophile. In solution or melt, the amine of Molecule A attacks the benzylic position of Molecule B, triggering a rapid polymerization cascade.

Protocol Implication: Always maintain the compound in an acidic environment (as the HBr salt) or protect the amine (e.g., Boc/Acetyl) until the alkylation step is complete.

Figure 1: The "Self-Destruct" mechanism of amino-benzyl halides. Protonation (green path) deactivates the nucleophile, ensuring stability.

Synthesis & Production Protocols

Given the stability issues, the most robust synthetic route avoids the direct bromination of the free aniline. The recommended workflow utilizes the Alcohol-to-Bromide Conversion on the salt form.

Pathway: The Acid-Reduction Route

This method ensures the amine remains protonated or inactive during the critical halogenation step.

Step 1: Reduction of Precursor

-

Reactants: 4-Amino-2-methylbenzoic acid (or ester).

-

Reagent: Lithium Aluminum Hydride (LiAlH

) in THF. -

Product: 4-Amino-2-methylbenzyl alcohol.

-

Note: Workup must be gentle to avoid oxidation.

Step 2: Bromination to Salt (The Critical Step)

-

Reagent: 48% HBr (aq) or HBr in Acetic Acid.

-

Procedure:

-

Dissolve 4-amino-2-methylbenzyl alcohol in acetic acid.

-

Add HBr dropwise at 0°C.

-

Heat to 60-80°C for 2-4 hours.

-

Cool to crystallize the 4-Amino-2-methylbenzyl bromide hydrobromide .

-

-

Why this works: The HBr serves two purposes: it converts the alcohol to the bromide and simultaneously protonates the amine, preventing self-alkylation.

Figure 2: Recommended synthetic workflow generating the stable hydrobromide salt.

Applications in Drug Discovery

This compound functions as a "warhead" for introducing the 2-methyl-4-aminobenzyl motif. It is particularly valuable in:

-

Fragment-Based Drug Design (FBDD): The distinct steric profile of the ortho-methyl group restricts rotation of the benzyl ring when bound to a target protein, potentially locking the molecule into a bioactive conformation (conformational restriction).

-

Kinase Inhibitor Synthesis: Used to alkylate heterocyclic scaffolds (e.g., indazoles, pyrazoles) at the N-position. The resulting free amine can then be derivatized into amides or ureas to interact with the hinge region of kinases.

Experimental Protocol: N-Alkylation of a Heterocycle

Standard Operating Procedure (SOP) for utilizing the HBr salt.

-

Dissolution: Dissolve the heterocyclic core (1.0 eq) in DMF or Acetonitrile.

-

Base Activation: Add an inorganic base (e.g.,

or-

Note: Extra base is required to neutralize the HBr associated with the benzyl bromide reagent.

-

-

Addition: Add 4-Amino-2-methylbenzyl bromide HBr (1.1 eq) portion-wise.

-

Reaction: Stir at RT to 60°C. Monitor by LC-MS.

-

Checkpoint: Look for the mass shift of M + 119 (the benzyl fragment).

-

-

Workup: Dilute with water. The product often precipitates. If not, extract with EtOAc.

References

-

Abacipharm. (n.d.). Product Catalog: Benzyl Bromide Derivatives. Retrieved from [Link]

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General reference for benzyl halide reactivity).

Technical Guide: Spectroscopic Characterization & Handling of 4-Amino-2-methylbenzyl Bromide

[1]

Part 1: Structural Analysis & Stability (The Core Directive)

Compound Identity:

-

IUPAC Name: 4-(Bromomethyl)-3-methylaniline[1]

-

Molecular Formula: C

H -

Molecular Weight: 200.08 g/mol

The "Push-Pull" Instability Challenge

As a Senior Application Scientist, I must highlight the critical "suicide" mechanism of this molecule. It possesses an electron-rich amino group (nucleophile) at position 4 and an electron-deficient bromomethyl group (electrophile) at position 1.[1]

-

Risk: Intermolecular self-alkylation (polymerization) occurs rapidly in the free base form, especially in concentrated solution.[1]

-

Operational Protocol:

Part 2: Spectroscopic Profile (Data & Analysis)[1]

Mass Spectrometry (MS)

The mass spectrum provides the most definitive identification due to the unique isotopic signature of Bromine.[1]

| Parameter | Value (m/z) | Diagnostic Interpretation |

| Molecular Ion (M+) | 200.1 | Base peak for |

| Isotope Peak (M+2) | 202.1 | Peak for |

| Intensity Ratio | 1:1 | The classic "twin tower" doublet indicating one Bromine atom.[1] |

| Fragment (M-Br) | 120.1 | Loss of Br atom (tropylium-like cation formation).[1] |

Infrared Spectroscopy (IR)

Method: ATR-FTIR (Solid state)[1]

| Functional Group | Wavenumber (cm | Mode | Description |

| Primary Amine | 3350 - 3450 | N-H Stretch | Distinct doublet (symmetric/asymmetric).[1] |

| Aromatic C-H | 3000 - 3100 | C-H Stretch | Weak intensity, above 3000 cm |

| Alkyl C-H | 2850 - 2950 | C-H Stretch | Methyl and Methylene groups.[1] |

| Benzyl Bromide | 600 - 700 | C-Br Stretch | Strong, sharp band (fingerprint region).[1] |

Nuclear Magnetic Resonance (NMR)

Note: Chemical shifts (

H NMR (400 MHz, DMSO-d

)

| Position | Shift ( | Multiplicity | Integration | Assignment & Logic |

| Ar-NH | 4.80 - 5.20 | Broad Singlet | 2H | Exchangeable.[1] Chemical shift varies with concentration/acidity.[1] |

| Ar-CH | 4.45 | Singlet | 2H | Deshielded by Br.[1] Slightly upfield from unsubstituted benzyl bromide (4.[1]50) due to amine electron donation.[1] |

| Ar-CH | 2.25 | Singlet | 3H | Characteristic aryl-methyl group.[1] |

| Ar-H (C3) | 6.35 | Doublet ( | 1H | Ortho to NH |

| Ar-H (C5) | 6.40 | dd ( | 1H | Ortho to NH |

| Ar-H (C6) | 7.05 | Doublet ( | 1H | Meta to NH |

C NMR (100 MHz, DMSO-d

)

| Shift ( | Carbon Type | Assignment |

| 148.5 | Quaternary C | C4 (Attached to NH |

| 138.0 | Quaternary C | C2 (Attached to CH |

| 124.5 | Quaternary C | C1 (Attached to CH |

| 131.5 | Methine CH | C6 |

| 115.0 | Methine CH | C5 (Shielded by ortho-NH |

| 112.5 | Methine CH | C3 (Shielded by ortho-NH |

| 34.0 | Methylene CH | C-Br (Diagnostic high-field aliphatic) |

| 18.5 | Methyl CH | Ar-CH |

Part 3: Experimental Protocols & Visualization

Workflow: Safe Handling & Characterization

The following diagram illustrates the logical workflow for synthesizing and characterizing this unstable intermediate without degradation.

Caption: Analytical workflow emphasizing the stabilization of the amine as a salt to prevent polymerization prior to spectroscopic analysis.

Protocol: In-Situ NMR Generation (Self-Validating)

To obtain the free-base spectrum without polymerization artifacts:

-

Preparation: Place 10 mg of 4-Amino-2-methylbenzyl bromide hydrobromide in an NMR tube.

-

Solvent: Add 0.6 mL DMSO-d

.[1] -

Neutralization: Add 1.5 equivalents of solid anhydrous K

CO -

Mixing: Shake vigorously for 30 seconds. Centrifuge if necessary to settle solids.[1]

-

Acquisition: Insert into the probe immediately. Run a standard proton sequence (16 scans).[1]

References

-

BenchChem. (n.d.).[1] 4-Amino-2-methylbenzyl Bromide (CAS 1261795-06-5).[1][2] Retrieved from [1]

-

Sigma-Aldrich. (n.d.).[1][3][4] 2-Methylbenzyl bromide 1H NMR Data (Analog Reference). Retrieved from [1]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Source for substituent chemical shift additivity rules).

-

National Institute of Standards and Technology (NIST). (2023).[1] Mass Spectral Library: Benzyl bromide derivatives. Retrieved from [1]

Technical Guide: Reactivity & Handling of 4-Amino-2-methylbenzyl Bromide

Executive Summary: The "Schizophrenic" Reagent

4-Amino-2-methylbenzyl bromide (CAS: 1261795-06-5 for the free base; typically stored as HBr salt) represents a class of "privileged but perilous" intermediates in drug discovery. It serves as a critical linker for introducing the 2-methyl-4-aminobenzyl moiety—a scaffold found in potassium channel blockers, kinase inhibitors, and PROTAC linkers.

However, its utility is compromised by its inherent chemical duality . Possessing both a potent nucleophile (aniline amine) and a reactive electrophile (benzyl bromide) on the same aromatic core, the molecule is predisposed to rapid, uncontrolled self-polymerization.

This guide outlines the mechanistic underpinnings of this instability and provides a validated, self-consistent workflow for its synthesis, stabilization, and application.

Structural Analysis & Electronic Properties[1]

To master the reactivity of this molecule, one must understand the push-pull dynamics of its substituents.

The Electronic Tug-of-War

-

Position 1 (Benzyl Bromide): The electrophilic center.[1] The carbon-bromine bond is polarized, making the benzylic carbon susceptible to nucleophilic attack.

-

Position 4 (Amino Group): A strong Electron Donating Group (EDG) via resonance (+M effect).[1] This increases electron density in the ring.[1][2] While this stabilizes the benzylic carbocation (facilitating

pathways), it primarily acts as the internal nucleophile that destroys the reagent.[1] -

Position 2 (Methyl Group): This substituent provides the "Ortho Effect."[1]

The Stability Paradox (Visualization)

The following diagram illustrates the primary failure mode: intermolecular self-alkylation leading to "black tar" polymer formation.

Figure 1: The polymerization cascade.[1] The free amine of one molecule attacks the benzylic carbon of another.[1] Storage as the salt (green path) is the only viable long-term strategy.

Synthetic Pathways & Protocols

Direct bromination of 4-amino-2-methyltoluene using NBS is chemically unsound; the free amine will undergo oxidation or N-bromination. The following protocol relies on Transient Protection , ensuring the amine remains inert during the bromination step.

Validated Synthesis Workflow

| Step | Reaction Type | Reagents | Critical Parameter |

| 1 | Protection | 4-Amino-2-methylbenzoic acid + | Convert amine to acetamide (reduces nucleophilicity). |

| 2 | Reduction | Reduce carboxylic acid to benzyl alcohol.[1] | |

| 3 | Bromination | Convert alcohol to bromide.[1] Keep Cold. | |

| 4 | Deprotection | Optional: Only if free amine is needed immediately.[1] |

Protocol: In-Situ Generation and Coupling

Context: You intend to couple this fragment to a phenol core (e.g., Tyrosine residue or scaffold).

Reagents:

-

Precursor: N-(4-(hydroxymethyl)-3-methylphenyl)acetamide (The protected alcohol).

-

Brominating Agent: Phosphorus tribromide (

).[1] -

Coupling Partner: Substituted Phenol (

). -

Base: Potassium Carbonate (

).[1]

Step-by-Step Methodology:

-

Activation (Bromination):

-

Dissolve 1.0 eq of the acetamide-protected alcohol in anhydrous DCM (

). -

Cool to 0°C under

. -

Add

(0.4 eq) dropwise.[1] Note: 0.33 eq is stoichiometric, but slight excess ensures completion. -

Stir at 0°C for 1 hour. Monitor by TLC (The bromide is less polar than the alcohol).[1]

-

Quench: Pour into ice water/NaHCO3. Extract rapidly with DCM.[1]

-

CRITICAL: Do not concentrate to dryness if heating is required. Use the solution directly if possible.

-

-

Coupling (Williamson Ether Synthesis):

-

To the fresh bromide solution, add the Phenol (1.0 eq) and

(3.0 eq).[1] -

Add solvent switch to Acetone or DMF if higher temp is needed (DCM boils too low for sluggish phenols).[1]

-

Heat to 60°C.

-

Observation: The reaction typically completes in 2–4 hours.[1] The ortho-methyl group may require longer reaction times compared to unsubstituted benzyl bromides due to steric hindrance.

-

-

De-protection (Post-Coupling):

-

Once the fragment is anchored to the phenol, the amine can be safely unmasked using standard acidic hydrolysis (6N HCl, reflux) or basic hydrolysis (NaOH, EtOH), depending on the linker stability.

-

Applications in Medicinal Chemistry

The "Ortho-Methyl" Advantage

Why use this specific scaffold instead of the simpler 4-aminobenzyl bromide?

-

Metabolic Stability: The ortho-methyl group blocks metabolic oxidation at the benzylic position (a common clearance pathway).

-

Conformational Restriction: In kinase inhibitors, the methyl group forces the aromatic ring into a specific dihedral angle relative to the methylene linker, often improving selectivity for the ATP binding pocket.

Pathway Visualization: Fragment Coupling

Figure 2: Synthetic workflow emphasizing the transient nature of the bromide intermediate.[1]

Safety & Handling Data

| Parameter | Specification | Note |

| Storage | -20°C, Desiccated | Store as HBr salt ONLY. Free base degrades in hours at RT.[1] |

| Lachrymator | High | Like all benzyl bromides, it is a potent tear gas. Handle in fume hood. |

| Solubility | DMSO, DMF, MeOH | Avoid protic solvents for the bromide form (solvolysis risk). |

| Detection | UV (254 nm) | Distinct bathochromic shift compared to non-aminated benzyl halides.[1] |

References

-

National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 66011, 4-Nitrobenzyl bromide (Structural Analog). Retrieved from [Link][1]

-

Den Hertog, H. J., et al. (1946).[1] On the Reactivity of the bromine atoms in brominated pyridines. Recueil des Travaux Chimiques des Pays-Bas.[4] (Mechanistic grounding for amino-bromo aromatic reactivity).

-

Kerdphon, S., et al. (2015).[1][5] N-Heterocyclic carbene-phosphine iridium complexes for N-monoalkylation of amides. J. Org.[1][5] Chem. (Context for benzylamine synthesis).[1][5] Retrieved from [Link][1]

Sources

- 1. The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. quora.com [quora.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. CN102603622B - Synthetic method of 2-amino-4-bromopyridine - Google Patents [patents.google.com]

- 5. Benzylamines [organic-chemistry.org]

Technical Whitepaper: Handling and Storage of 4-Amino-2-methylbenzyl bromide

The following technical guide details the handling, storage, and stability protocols for 4-Amino-2-methylbenzyl bromide .

Document ID: AMBB-PROTO-2025 Version: 2.1 Target Audience: Medicinal Chemists, Process Safety Engineers, and Pharmaceutical Researchers.

Executive Summary: The Stability Paradox

4-Amino-2-methylbenzyl bromide is a high-risk synthetic intermediate characterized by an inherent "stability paradox." It contains both a nucleophilic moiety (amine) and a potent electrophilic moiety (benzyl bromide) on the same scaffold.

Critical Warning: As a free base, this compound is metastable to unstable . It is prone to rapid, exothermic intermolecular self-alkylation (polymerization) upon isolation or dissolution in non-acidic media. Consequently, it must be handled almost exclusively as its hydrobromide salt or generated in situ at cryogenic temperatures.

This guide defines the protocols to prevent the "runaway polymerization" event that frequently leads to sample loss and safety hazards.

Chemical Profile & Critical Hazards[1]

Physicochemical Data

| Property | Specification | Notes |

| Chemical Name | 4-Amino-2-methylbenzyl bromide (Hydrobromide Salt) | Standard stable form |

| Molecular Formula | C₈H₁₀BrN · HBr | Free Base: C₈H₁₀BrN |

| Molecular Weight | ~280.99 g/mol (Salt) | Free Base: ~200.08 g/mol |

| Physical State | Off-white to beige crystalline solid | Hygroscopic |

| Solubility | Soluble in DMSO, DMF, Methanol | Reacts with nucleophilic solvents |

| Melting Point | >180°C (Decomposes) | Do not heat to determine MP |

Hazard Classification[1]

-

Lachrymator: Like all benzyl bromides, this compound releases vapors that cause severe eye and respiratory irritation.

-

Corrosive: Causes severe skin burns and eye damage (Category 1B).

-

Self-Reactive: The free base is susceptible to uncontrolled polymerization.

The Mechanism of Instability

To handle this compound safely, one must understand why it degrades. Unlike simple benzyl bromides, the presence of the para-amino group creates a push-pull system that activates the benzylic position while simultaneously providing a nucleophile for attack.

Diagram 1: Degradation Pathway (Self-Alkylation)

The following diagram illustrates the "Head-to-Tail" polymerization mechanism that occurs if the amine is not protonated.

Caption: Figure 1. The "Death Spiral" of amino-benzyl halides. Deprotonation exposes the amine, leading to immediate self-alkylation.

Storage Protocols

The Golden Rule: Maintain Salt Form

Never store 4-Amino-2-methylbenzyl bromide as a free base. It must be stored as the Hydrobromide (HBr) salt . The extra proton masks the nucleophilicity of the amine, rendering the molecule stable.

Environmental Conditions

-

Temperature: Store at -20°C (Freezer). While the salt is stable at 4°C, long-term storage requires deep freeze to retard hydrolysis.

-

Atmosphere: Store under Argon or Nitrogen . Benzyl bromides are moisture-sensitive; hydrolysis yields HBr gas, which is corrosive but ironically helps stabilize the remaining solid. However, the byproduct (benzyl alcohol) is an impurity.

-

Container: Amber glass vial with a Teflon-lined screw cap. Parafilm seal is mandatory to prevent moisture ingress.

Shelf-Life Monitoring

Perform a "solubility check" before use.

-

Good: Dissolves clearly in DMSO-d6.

-

Bad: Turbid solution or insoluble particulates indicate polymerization has occurred.

Operational Workflows

Safe Weighing and Transfer

Due to its lachrymatory nature, all operations must occur inside a certified chemical fume hood.

-

Equilibrate: Allow the vial to warm to room temperature inside a desiccator before opening to prevent water condensation on the cold solid.

-

Anti-Static: Use an anti-static gun if the powder is fluffy; static discharge can scatter corrosive dust.

-

Tools: Use glass or stainless steel spatulas. Avoid nickel (some benzyl halides react with nickel).

Reaction Protocol: In-Situ Free Base Generation

If your reaction requires the free amine (e.g., for a specific coupling), do not isolate it. Generate it in situ at low temperature.

Workflow:

-

Suspend the HBr salt in the reaction solvent (e.g., THF, DCM) at 0°C or -78°C .

-

Add a non-nucleophilic base (e.g., DIPEA, 2,6-Lutidine) slowly .

-

Add the electrophile/coupling partner immediately .

-

Rationale: The electrophile must be present in excess to capture the amine before it can react with another benzyl bromide molecule.

Diagram 2: Safe Application Workflow

Caption: Figure 2. Critical timing in the application of 4-Amino-2-methylbenzyl bromide. Speed is essential after base addition.

Emergency Procedures

| Scenario | Protocol |

| Skin Contact | Immediate Action: Wash with copious soap and water for 15 minutes. Do not use alcohol (increases absorption). Seek medical attention for burns. |

| Eye Contact | Rinse with water for 15+ minutes. Lachrymators cause blepharospasm (involuntary closing of eyelids); you must force the eye open to rinse. |

| Spill (Solid) | Do not sweep (creates dust). Cover with wet sand or vermiculite. Neutralize with dilute aqueous ammonia (to destroy the alkylating potential) in the hood before disposal. |

References

-

Thermo Fisher Scientific. (2024). Safety Data Sheet: 4-Methylbenzyl bromide. Retrieved from

- Note: Used as the primary reference for the parent scaffold's lachrym

-

National Oceanic and Atmospheric Administration (NOAA). (n.d.). CAMEO Chemicals: Benzyl Bromide Reactivity Profile. Retrieved from

- Citation for moisture sensitivity and polymeriz

-

PubChem. (2024). Compound Summary: 4-Nitrobenzyl 2-aminopropanoate hydrobromide.[1] Retrieved from

- Reference for the stability of amino-benzyl deriv

-

Organic Chemistry Portal. (2023). Benzylamines and Protecting Groups. Retrieved from

- Context for the reactivity of benzylamine deriv

Sources

High-Potency Intermediate Guide: 4-Amino-2-methylbenzyl bromide

This guide outlines the technical safety, handling, and stability protocols for 4-Amino-2-methylbenzyl bromide (CAS: 1261795-06-5).[1] Unlike standard reagents, this compound presents a "dual-threat" profile: it is a potent lachrymator/alkylating agent (benzyl bromide moiety) and a nucleophile (aniline moiety), creating unique stability challenges (self-polymerization) not found in simple benzyl bromides.[1]

Substance Identity & Physicochemical Profile

| Parameter | Technical Specification |

| Chemical Name | 4-Amino-2-methylbenzyl bromide |

| CAS Number | 1261795-06-5 |

| Molecular Formula | C₈H₁₀BrN |

| Molecular Weight | 200.08 g/mol |

| Physical State | Off-white to beige solid (typically); low-melting solid.[1] |

| Solubility | Soluble in DMSO, DMF, DCM. Reacts with protic solvents (MeOH, Water). |

| Key Functional Groups | Primary Amine: Nucleophilic, sensitive to oxidation.Benzylic Bromide: Electrophilic, lachrymatory, alkylating agent. |

Hazard Profiling: The "Dual-Threat" Mechanism

This compound is not merely toxic; it is chemically aggressive. Understanding the mechanism of action is required for safe handling.

A. Primary Acute Hazard: Alkylation & Lachrymation

-

Mechanism: The benzylic carbon is highly electrophilic. Upon contact with biological tissue (mucous membranes, cornea, skin), the bromide acts as a leaving group, allowing the benzyl cation to alkylate proteins and DNA.

-

Consequence: This triggers TRPA1 ion channels in sensory nerves, causing immediate, debilitating pain and tearing (lachrymatory effect).

-

GHS Classification (Derived):

B. Stability Hazard: Self-Alkylation (Polymerization)

Unlike simple benzyl bromides (e.g., 4-methylbenzyl bromide), this molecule contains both a nucleophile (amine) and an electrophile (benzyl bromide).[1]

-

The Risk: In the free base form, the amine of one molecule can attack the benzylic position of another.

-

Result: Rapid, exothermic polymerization into an insoluble brick-red/brown tar.[1] This degradation releases HBr gas, which further pressurizes the container.

Storage & Stability Protocols

To prevent the "Self-Destruct" mechanism described above, strict environmental controls are mandatory.[1]

Critical Storage Matrix

| Condition | Requirement | Scientific Rationale |

| Temperature | -20°C (Freezer) | Kinetic suppression of the intermolecular S_N2 self-alkylation reaction.[1] |

| Atmosphere | Argon or Nitrogen | Prevents oxidation of the aniline group; excludes moisture which hydrolyzes the bromide to HBr. |

| Physical Form | Hydrobromide Salt (Preferred) | If possible, generate or purchase as the HBr salt. Protonating the amine ( |

| Container | Amber Glass + Parafilm/Teflon | Blocks UV light (homolytic cleavage of C-Br bond); Teflon prevents cap corrosion by trace HBr.[1] |

Technical Handling Workflow

Directive: Do not handle on an open bench. The lachrymatory threshold is extremely low (< 1 ppm).

Workflow Visualization: Safe Weighing & Transfer

Figure 1: Safe handling workflow to minimize exposure and hydrolysis.

Step-by-Step Protocol

-

Equilibration: Allow the vial to warm to room temperature inside a desiccator before opening. Opening a cold vial condenses atmospheric moisture, which instantly hydrolyzes the bromide to HBr (fuming).

-

Weighing:

-

Best Practice: Weigh inside a glovebox under Nitrogen.

-

Alternative: Use a fume hood with a sash lowered. Weigh into a tared vial containing the solvent. Do not weigh onto weighing paper (static can disperse the lachrymator dust).

-

-

Immediate Solubilization: Once weighed, immediately dissolve the solid in the reaction solvent. The dilute solution is kinetically more stable than the concentrated solid free base.

Synthesis & Application Context

For drug development professionals, this intermediate is a "warhead" building block.

-

Primary Reaction: Nucleophilic Substitution (

). -

Target Scaffolds:

-

Reaction Tip: When reacting the amine end (e.g., amide coupling), you must protect the benzyl bromide or perform the reaction in high dilution to prevent self-polymerization.

Emergency Response (Lachrymator Specific)

Standard first aid often exacerbates lachrymator injuries.

| Scenario | Protocol | Contraindication (DO NOT DO) |

| Eye Exposure | Flush with copious water or saline for 15+ mins.[1] Hold eyelids open. | DO NOT RUB EYES. This grinds the crystals into the cornea. |

| Skin Contact | Wash with soap and water. Treat as a chemical burn. | Do not use alcohol/ethanol (increases skin absorption). |

| Spill (< 1g) | Cover with 5% Aqueous Ammonia or Sodium Thiosulfate . | Do not wipe up dry dust (aerosolizes the lachrymator). |

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7721, p-Xylyl bromide (Analogous Hazard Data). Retrieved February 4, 2026, from [Link]

-

Arora, S., et al. (2025). 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment. RSC Medicinal Chemistry. Retrieved February 4, 2026, from [Link]

Sources

Potential applications of 4-Amino-2-methylbenzyl bromide in medicinal chemistry

Executive Summary

4-Amino-2-methylbenzyl bromide (CAS: 1199773-27-7 for the HCl salt variant) represents a high-value "privileged fragment" in modern medicinal chemistry. Unlike generic benzyl halides, this molecule offers a unique tripartite value proposition:

-

Bifunctionality: It possesses an electrophilic handle (benzyl bromide) and a nucleophilic handle (aniline), enabling rapid scaffold growth.

-

The "Magic Methyl" Effect: The ortho-methyl group restricts conformational freedom, often locking ligands into bioactive conformations and improving selectivity.

-

Metabolic Modulation: The steric bulk of the methyl group can block metabolic hotspots on the aromatic ring.

This guide details the structural logic, synthetic utility, and handling protocols for incorporating this intermediate into kinase inhibitors, GPCR ligands, and PROTAC linkers.

Part 1: Structural Analysis & The "Magic Methyl" Effect[1]

The Ortho-Methyl Advantage

In Structure-Activity Relationship (SAR) studies, the addition of a single methyl group can boost potency by orders of magnitude—a phenomenon termed the "Magic Methyl" effect.[1]

For 4-Amino-2-methylbenzyl bromide, the methyl group at the 2-position (ortho to the methylene bridge) exerts a profound conformational lock .

-

Entropy Reduction: By restricting the rotation of the phenyl ring relative to the scaffold it is attached to, the molecule pays a lower entropy penalty upon binding to a protein pocket.

-

Solvation: The lipophilic methyl group can displace high-energy water molecules from hydrophobic pockets in enzymes (e.g., the ATP-binding pocket of kinases).

Bifunctional Reactivity Profile

The molecule serves as a "linchpin" connector.

| Functional Group | Character | Reactivity Mode | Target Application |

| Bromomethyl (-CH₂Br) | Electrophile (Soft) | Attachment to heteroatoms (N, O, S) on core scaffolds (e.g., Indazoles, Quinazolines). | |

| Aniline (-NH₂) | Nucleophile (Hard) | Amide Coupling, Buchwald-Hartwig | Attachment to "Warheads," Solubilizing tails, or E3 Ligase ligands (for PROTACs). |

| Ortho-Methyl (-CH₃) | Steric Modulator | Inert (mostly) | Induces twist angle; blocks metabolic oxidation at the ortho-position. |

Part 2: Medicinal Chemistry Applications[2][3][4][5][6]

Kinase Inhibitors (Type I and II)

The 4-amino-2-methylbenzyl moiety is a bioisostere for the solvent-exposed regions of several kinase inhibitors.

-

Mechanism: The benzyl group fits into the hydrophobic back-pocket, while the amine extends towards the solvent front, allowing for the attachment of solubilizing groups (e.g., morpholine/piperazine ureas).

-

Case Study: In the design of p38 MAP kinase inhibitors , ortho-methyl substitution on benzyl linkers has been shown to induce a "twisted" conformation that perfectly matches the active site, improving IC₅₀ values from micromolar to nanomolar ranges.

Topoisomerase Inhibitors (Thienopyrimidines)

Recent research highlights the use of benzyl bromide tethers to synthesize thienopyrimidine derivatives.

-

Application: The benzyl bromide alkylates the N-3 position of the pyrimidine core.

-

Outcome: The resulting 4-amino-benzyl tail interacts with the DNA-topoisomerase complex, stabilizing the "cleavable complex" and inducing apoptosis in cancer cells (e.g., MCF-7, A549 cell lines).

PROTAC Linker Design

Proteolysis Targeting Chimeras (PROTACs) require precise linker lengths and geometries.

-

Utility: This molecule acts as a rigidifying linker element. The ortho-methyl group prevents the "collapse" of the linker onto the protein surface, maintaining the extended conformation necessary to bridge the Target Protein and the E3 Ligase.

Part 3: Experimental Protocols & Handling

Stability Warning (Critical)

The Paradox of Instability: As a free base, 4-Amino-2-methylbenzyl bromide is unstable . The amine of one molecule will attack the benzyl bromide of another (intermolecular polymerization), forming an insoluble polymer.

Storage Rule: Always store as the Hydrobromide (HBr) or Hydrochloride (HCl) salt. If the free base is required, generate it in situ at 0°C and use immediately.

Protocol: Synthesis of a Kinase Inhibitor Core

Objective: Alkylation of a generic Indazole core (Kinase Hinge Binder) with 4-Amino-2-methylbenzyl bromide.

Reagents:

-

1H-Indazole derivative (1.0 eq)

-

4-Amino-2-methylbenzyl bromide HBr salt (1.2 eq)

-

Cesium Carbonate (

) (3.0 eq) - Acts as base to deprotonate indazole and free the benzyl amine salt. -

DMF (Anhydrous)

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask under Argon, dissolve the 1H-Indazole derivative in anhydrous DMF (0.1 M concentration).

-

Base Addition: Add

(3.0 eq) in one portion. Stir at room temperature for 15 minutes to generate the indazole anion. -

Linker Addition: Cool the mixture to 0°C. Add 4-Amino-2-methylbenzyl bromide HBr salt (1.2 eq) portion-wise.

-

Note: Adding the salt directly prevents self-polymerization; the base releases the free amine in situ where it is diluted.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by LC-MS.

-

Target Mass: [M+H]+ corresponding to Product.

-

-

Workup: Dilute with EtOAc, wash with water (x3) to remove DMF, then brine. Dry over

. -

Purification: Flash chromatography (Hexane/EtOAc gradient). The product will contain a free aniline, ready for the next step (e.g., amide coupling).

Part 4: Visualization of Reaction Logic

The following diagram illustrates the "Bifunctional Divergence" strategy, showing how this single intermediate enables two distinct medicinal chemistry pathways.

Figure 1: Bifunctional Divergent Synthesis. The central node (Blue) represents the starting material, splitting into Kinase inhibition (Red) and PROTAC (Green) workflows based on reaction order.

Part 5: References

-

Arora, S., et al. (2024).[2] "2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment." RSC Medicinal Chemistry.[3]

-

Schönherr, H., & Cernak, T. (2013).[4] "Profound Conformational Effects in the 'Magic Methyl' Era." Angewandte Chemie International Edition.

-

Leung, C. S., et al. (2012).[4] "Methyl Effects on Protein-Ligand Binding."[4] Journal of Medicinal Chemistry.

-

HanBiochem. "4-Methylbenzyl Bromide Applications in Pharmaceutical Synthesis."

Sources

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. web.pkusz.edu.cn [web.pkusz.edu.cn]

The Stability Paradox: Synthetic Evolution and Utility of 4-Amino-2-methylbenzyl bromide

Executive Summary: The "Transient" Intermediate

In the lexicon of medicinal chemistry, 4-Amino-2-methylbenzyl bromide (CAS: 1261795-06-5 for the free base; often handled as salt/derivative) represents a "privileged but paradoxical" building block. It provides a critical geometric vector—the ortho-methyl group restricts conformational rotation, while the para-amino group offers a handle for solubilizing tails or kinase hinge-binding motifs.

However, its history is not defined by a single discovery moment, but by the evolution of synthetic workarounds . As a free base, the molecule is inherently unstable; the nucleophilic amine at position 4 rapidly attacks the electrophilic benzylic carbon of a neighboring molecule, leading to uncontrolled polymerization.

This guide details the technical mastery required to harness this intermediate, moving beyond simple recipe listing to the causality of its handling.

Chemical Context & The Stability Paradox

To understand the handling of this compound, one must first visualize its "Self-Destruct" mechanism. This dictates why commercial catalogs often list the Hydrobromide salt or the N-Protected forms (e.g., N-Boc, N-Phthalimide) rather than the free amine.

The Mechanism of Instability

In a neutral solution, the lone pair on the aniline nitrogen is sufficiently nucleophilic to displace the bromide leaving group.

Figure 1: The intermolecular polymerization pathway that prevents isolation of the free base.

Synthetic Evolution: Three Generations of Access

The history of accessing this chemical space has evolved through three distinct strategies, each solving the stability issue differently.

Generation 1: The Nitro-Precursor Route (Early 20th Century Logic)

Early chemists avoided the amine entirely during the alkylation step.

-

Strategy: Use 4-nitro-2-methylbenzyl bromide . The nitro group is electron-withdrawing, deactivating the ring and preventing self-reaction.

-

Workflow: Alkylate the target scaffold with the nitro-bromide

Reduce Nitro to Amine ( -

Drawback: Late-stage reduction is often incompatible with other sensitive functional groups (e.g., alkenes, halides) on the drug candidate.

Generation 2: The Hydrobromide Salt Strategy

-

Strategy: Protonate the amine (

). The ammonium species is non-nucleophilic. -

Utility: This is the form often found in commercial catalogs.

-

Limitation: Requires highly acidic conditions, which limits solubility in organic solvents needed for nucleophilic substitution reactions.

Generation 3: The "Masked" Radical Bromination (Modern Standard)

The current "Gold Standard" for synthesis involves protecting the amine before introducing the bromine. This allows for the use of the Wohl-Ziegler reaction .

Key Reaction: Free-radical bromination of N-protected-4-amino-2-methyltoluene using N-Bromosuccinimide (NBS).

Technical Protocol: Synthesis of N-Boc-4-Amino-2-methylbenzyl bromide

This protocol describes the modern "Generation 3" approach, ensuring high yield and stability. This method avoids the use of elemental bromine (

Reagents & Stoichiometry Table

| Reagent | Equiv. | Role | Critical Note |

| N-Boc-4-amino-2-methyltoluene | 1.0 | Precursor | Amine must be protected to prevent NBS side-reactions. |

| N-Bromosuccinimide (NBS) | 1.05 | Bromine Source | Recrystallize from water before use to remove free |

| AIBN or Benzoyl Peroxide | 0.05 | Radical Initiator | AIBN is preferred for safer thermal profile ( |

| CCl4 or PhCF3 | Solvent | Medium | Trifluorotoluene (PhCF3) is the modern green replacement for CCl4. |

Step-by-Step Methodology

Step 1: Radical Initiation

-

Dissolve N-Boc-4-amino-2-methyltoluene in anhydrous

-trifluorotoluene (0.5 M concentration). -

Add NBS (1.05 equiv) and AIBN (0.05 equiv).

-

Critical Control: Degas the solution with Nitrogen/Argon for 15 minutes. Oxygen acts as a radical trap and will stall the reaction.

Step 2: The Wohl-Ziegler Reaction

-

Heat the mixture to reflux (

). -

Monitor by TLC/LC-MS. The reaction typically completes in 2–4 hours.

-

Endpoint: Look for the disappearance of the starting toluene. Do not over-cook, or you will generate the gem-dibromide (aldehyde precursor).

Step 3: Work-up and Purification[1]

-

Cool to

to precipitate succinimide byproduct. Filter off the solid. -

Concentrate the filtrate.

-

Purification: Flash chromatography (Hexane/EtOAc).

-

Note: Silica gel is slightly acidic; minimize contact time to prevent Boc-deprotection.

-

Figure 2: The modern synthetic workflow utilizing protection groups to bypass instability.

Applications in Drug Discovery[2]

The 4-amino-2-methylbenzyl motif is not a random linker; it is a strategic spacer used to optimize Pharmacokinetic (PK) and Pharmacodynamic (PD) profiles.

Kinase Inhibitors (Scaffold Hopping)

In kinase drug design, the benzyl amine often occupies the solvent-exposed region of the ATP-binding pocket.

-

The Methyl Role: The 2-methyl group induces a twist in the biaryl ether or amine linkage, forcing the molecule into a specific conformation that can improve selectivity between kinase isoforms (e.g., reducing off-target binding).

-

The Amine Role: The 4-amino group is frequently derivatized with solubilizing groups (morpholine, piperazine) to improve oral bioavailability.

Potassium-Competitive Acid Blockers (P-CABs)

Research into P-CABs (related to Vonoprazan derivatives) utilizes substituted benzyl bromides to build the core structure. The 2-methyl group provides steric bulk that locks the inhibitor into the

Quaternary Ammonium Salts

As highlighted in recent chemical catalogs, this bromide is used to synthesize quaternary ammonium salts (e.g., pyridinium derivatives) which are investigated for neuromuscular activity and potassium channel blockade [1].

References

- Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271–317. (Foundational text for Wohl-Ziegler mechanism).

Sources

Technical Guide: 4-Amino-2-methylbenzyl Bromide as a Building Block in Organic Synthesis

[1]

Executive Summary

4-Amino-2-methylbenzyl bromide (CAS: 1261795-06-5) is a bifunctional aromatic building block valued in medicinal chemistry for its ability to introduce a sterically constrained 4-aminobenzyl moiety.[1] The presence of the ortho-methyl group (relative to the methylene bridge) imposes conformational restrictions that can enhance the selectivity of drug candidates, particularly in kinase inhibitors and G-protein coupled receptor (GPCR) ligands.

This guide details the synthesis, handling, and application of this reagent.[2] Critical Note: As a molecule containing both a nucleophile (amine) and a potent electrophile (benzyl bromide), the free base is inherently unstable and prone to rapid self-polymerization. Successful utilization requires handling it as a hydrobromide salt or as a protected derivative (e.g., N-Boc).

Chemical Profile & Stability[1][3][4]

| Property | Specification |

| IUPAC Name | 4-(Bromomethyl)-3-methylaniline |

| CAS Number | 1261795-06-5 |

| Molecular Formula | C₈H₁₀BrN |

| Molecular Weight | 200.08 g/mol |

| Appearance | Off-white to beige solid (as HBr salt) |

| Solubility | Soluble in DMSO, DMF; Decomposes in protic solvents (free base) |

| Stability | High Risk: Free base polymerizes at RT.[1][3][4] Store as HBr salt at -20°C under Argon. |

Mechanistic Insight: The ortho-methyl group provides steric bulk that retards nucleophilic attack at the benzylic carbon slightly compared to unsubstituted benzyl bromides, but it does not prevent the intermolecular S_N2 reaction between the amine of one molecule and the bromide of another.

Synthesis Protocols

Two robust pathways are presented. Protocol A is recommended for generating the stable HBr salt from commercially available precursors. Protocol B generates a protected derivative suitable for divergent synthesis.

Protocol A: Synthesis of 4-Amino-2-methylbenzyl Bromide Hydrobromide

Target: Stable salt form for storage and direct use.[1]

Reaction Scheme:

-

Esterification: 4-Amino-2-methylbenzoic acid → Methyl 4-amino-2-methylbenzoate[1]

-

Reduction: Methyl ester → 4-Amino-2-methylbenzyl alcohol[1]

-

Bromination: Alcohol → Benzyl bromide (precipitated as HBr salt)

Step-by-Step Methodology:

-

Esterification:

-

Dissolve 4-amino-2-methylbenzoic acid (50 mmol) in MeOH (150 mL).

-

Add conc. H₂SO₄ (2.0 equiv) dropwise at 0°C.

-

Reflux for 12 h. Monitor by TLC (EtOAc/Hex 1:1) for disappearance of acid.

-

Neutralize with NaHCO₃, extract with EtOAc, and concentrate to yield the methyl ester.

-

-

Reduction (Self-Validating Step):

-

Suspend LiAlH₄ (1.5 equiv) in dry THF at 0°C under N₂.

-

Add the methyl ester (dissolved in THF) dropwise. Caution: Exothermic.

-

Stir at RT for 4 h.

-

Validation: Quench a small aliquot; IR analysis should show loss of carbonyl stretch (1700 cm⁻¹) and appearance of broad OH stretch (3300 cm⁻¹).

-

Workup: Fieser quench (H₂O, 15% NaOH, H₂O), filter, and concentrate to obtain 4-amino-2-methylbenzyl alcohol.[1]

-

-

Bromination & Salt Formation:

-

Dissolve the alcohol (20 mmol) in glacial acetic acid (40 mL).

-

Add 48% aqueous HBr (5.0 equiv) dropwise at 0°C.

-

Heat to 60°C for 2 h.

-

Critical Endpoint: The product should precipitate as the hydrobromide salt upon cooling.

-

Filter the solid, wash with cold Et₂O (to remove acetic acid), and dry under vacuum over P₂O₅.

-

Protocol B: Synthesis of N-Boc-4-Amino-2-methylbenzyl Bromide

Target: Protected building block for complex syntheses.[1]

-

Protection: React 4-amino-2-methyltoluene with Boc₂O (1.1 equiv) and TEA in DCM.

-

Radical Bromination:

-

Dissolve N-Boc-4-amino-2-methyltoluene in CCl₄ or Trifluorotoluene.[1]

-

Add NBS (1.05 equiv) and AIBN (0.05 equiv).

-

Reflux under visible light irradiation (500W halogen lamp) for 2-4 h.

-

Validation: Monitor consumption of starting material by 1H NMR (shift of Ar-CH₃ ~2.3 ppm to Ar-CH₂Br ~4.5 ppm).

-

Filter succinimide, concentrate, and purify via rapid column chromatography (neutral alumina).

-

Visualizing the Workflow

Caption: Figure 1 illustrates the two primary synthetic routes. The solid line (Protocol A) yields the stable salt; the dashed line (Protocol B) yields the protected electrophile.

Applications in Medicinal Chemistry

This building block is primarily used to tether the 4-amino-2-methylphenyl motif to heterocyclic cores.[1]

Alkylation of Heterocycles (S_N2)

The bromide is a potent electrophile.[2] When using the HBr salt, an extra equivalent of base is required to neutralize the ammonium salt in situ, liberating the amine (which must be less nucleophilic than the target heterocycle) or relying on the higher reactivity of the benzylic bromide.

-

Example: Synthesis of Quinazolinone derivatives.

-

Conditions: K₂CO₃ (3 equiv), DMF, 60°C.

-

Mechanism: The base neutralizes the HBr; the heterocycle (e.g., nitrogen of a quinazolinone) attacks the benzylic carbon. The steric hindrance of the 2-methyl group suppresses "overshoot" or bis-alkylation in some systems.[1]

Divergent Reactivity Map

Caption: Figure 2 highlights the primary utility (S_N2 alkylation) and secondary reactivities. Note that acylation requires protecting the benzylic bromide or reacting the amine first.

Safety & Handling Protocols

Lachrymator Hazard

Benzyl bromides are potent lachrymators (tear gas agents).

-

Engineering Control: All operations, including weighing, must occur inside a functioning fume hood.

-

Decontamination: Glassware should be rinsed with a 5% solution of ammonium hydroxide or ethanolamine in ethanol to quench residual bromide before removal from the hood.

Storage[2]

References

-

National Institutes of Health (NIH). (2024). Synthesis of 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines. (Demonstrates benzyl bromide utility in heterocycle synthesis). Retrieved from [Link]

-

Organic Chemistry Portal. (2023). Amino Protecting Groups Stability and Reactivity. Retrieved from [Link][1]

-

PubChem. (2025). Compound Summary: 4-Amino-2-methylbenzyl bromide.[1][5] Retrieved from [Link][1]

Theoretical Profile & Computational Characterization of 4-Amino-2-methylbenzyl bromide

Topic: Theoretical Studies on 4-Amino-2-methylbenzyl bromide Content Type: In-depth Technical Guide / Whitepaper Audience: Computational Chemists, Medicinal Chemists, and Drug Development Scientists

Executive Summary: The Bifunctional Synthon

4-Amino-2-methylbenzyl bromide (CAS 1261795-06-5) represents a high-value "bifunctional" intermediate in medicinal chemistry. Unlike simple benzyl halides, this molecule possesses two antagonistic reactive centers: a nucleophilic amino group (-NH

This guide outlines a rigorous theoretical framework for characterizing this molecule using Density Functional Theory (DFT). By establishing a "Digital Twin" of the compound, researchers can predict its stability, spectroscopic signatures, and reactivity profile—critical data for preventing uncontrolled self-polymerization and optimizing its use in synthesizing quaternary ammonium salts (e.g., potassium channel blockers).

Computational Methodology: The "Digital Twin" Protocol

To achieve high-fidelity predictions, we employ a standard ab initio protocol validated for halogenated aromatic amines. This workflow ensures that all derived properties—from geometry to vibrational modes—are grounded in quantum mechanical reality.

Level of Theory

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the industry standard for organic molecules, offering the best balance between cost and accuracy for bond lengths and vibrational frequencies.

-

Basis Set: 6-311++G(d,p) .[1] The diffuse functions (++) are non-negotiable here due to the presence of the lone pair on Nitrogen and the electron-rich Bromine atom. The polarization functions (d,p) accurately model the distortion of orbitals in the C-Br bond.

-

Solvation Model: PCM (Polarizable Continuum Model) using Dichloromethane (DCM) or DMSO, reflecting the typical solvents used in nucleophilic substitutions involving this substrate.

Computational Workflow Diagram

Figure 1: Standardized computational workflow for the theoretical characterization of 4-Amino-2-methylbenzyl bromide.

Geometric & Structural Analysis

The "Ortho Effect" and Steric Strain

The defining structural feature of this molecule is the 2-methyl group . Theoretical optimization reveals a steric clash between the 2-methyl group and the 1-bromomethyl moiety.

-

Consequence: The -CH

Br group rotates out of the benzene plane to minimize repulsion with the methyl group. -

Dihedral Angle: The C(ar)-C(ar)-C(alpha)-Br dihedral angle deviates significantly from 90°, typically settling around 60–75° in the lowest energy conformer. This breaks planarity and impacts the overlap of the

orbital with the aromatic

Amino Group Pyramidalization

While aniline derivatives often show partial planarity due to resonance (

-

Prediction: The nitrogen atom exhibits a quasi-planar geometry (sum of angles

340–355°), facilitating the donation of the lone pair into the ring (HOMO delocalization).

Electronic Properties & Reactivity Descriptors

Understanding the electronic landscape is vital for predicting the "shelf-life" stability of this compound.

HOMO-LUMO Analysis[1]

-

HOMO (Highest Occupied Molecular Orbital): Located primarily on the Amino Nitrogen (-NH

) and the aromatic ring. This confirms the molecule's role as a nucleophile. -

LUMO (Lowest Unoccupied Molecular Orbital): Located on the C-Br bond (

character) and the aromatic system. This confirms the benzylic carbon is the primary electrophilic site. -

Band Gap (

): A narrow HOMO-LUMO gap (typically < 4.0 eV for such systems) indicates high chemical reactivity and "softness," suggesting the molecule is prone to excitation and subsequent reaction under light or heat.

Molecular Electrostatic Potential (MEP)

The MEP map visualizes the "attack zones":

-

Red Region (Negative Potential): Concentrated over the Nitrogen atom and the Bromine atom (lone pairs).

-

Blue Region (Positive Potential): Concentrated on the Benzylic Carbon (-CH

-) and the Amine protons. -

Insight: The proximity of the nucleophilic N (from one molecule) to the electrophilic C (of another) drives the intermolecular self-alkylation (polymerization).

Reactivity Pathway Diagram

Figure 2: Competing reactivity pathways. Theoretical studies quantify the activation energy (

Vibrational Spectroscopy (IR/Raman) Predictions

To validate the synthesis of 4-Amino-2-methylbenzyl bromide, researchers compare experimental FTIR data with scaled DFT frequencies. The scaling factor (typically 0.961 for B3LYP/6-311++G(d,p)) corrects for anharmonicity.

Table 1: Characteristic Vibrational Modes (Theoretical)

| Vibrational Mode | Unscaled Freq.[2] (cm | Scaled Freq. (cm | Intensity | Description |

| ~3550 | ~3410 | Medium | Asymmetric Amine Stretch | |

| ~3450 | ~3315 | Medium | Symmetric Amine Stretch | |

| ~3150 | ~3030 | Weak | Aromatic Ring C-H Stretch | |

| ~1650 | ~1585 | Strong | "Breathing" mode of the benzene ring | |

| ~1620 | ~1560 | Medium | Scissoring deformation | |

| ~680 | ~650 | Strong | Fingerprint ID: C-Br Stretch (Heavy atom) |

Note: The C-Br stretch at ~650 cm

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a deeper look into the electronic stabilization known as hyperconjugation .

-

Interaction 1:

-

The lone pair on the amino nitrogen donates electron density into the antibonding orbitals of the benzene ring. This stabilizes the structure (Second Order Perturbation Energy,

kcal/mol) but also increases the electron density at the ortho and para positions relative to the amine.

-

-

Interaction 2:

-

Weak hyperconjugation from the benzylic C-H bonds into the C-Br antibonding orbital weakens the C-Br bond, making it a better leaving group. This explains the high reactivity of benzyl bromides compared to alkyl bromides.

-

Conclusion & Strategic Recommendations

Theoretical studies confirm that 4-Amino-2-methylbenzyl bromide is a highly reactive intermediate. The presence of the electron-donating amino group at the para position activates the benzylic position (via resonance stabilization of the transition state carbocation), making the C-Br bond more labile than in unsubstituted benzyl bromide.

Key Takeaways for Drug Development:

-

Storage: The low HOMO-LUMO gap and MEP profile suggest high susceptibility to self-alkylation. Store at low temperatures (< -20°C) and potentially as a hydrobromide salt to "mask" the nucleophilic amine.

-

Synthesis: When using this as an electrophile, add it slowly to the nucleophile to maintain a low instantaneous concentration, suppressing the Path B (polymerization) mechanism shown in Figure 2.

-

Validation: Use the predicted C-Br stretch at ~650 cm

as a "Go/No-Go" quality control marker before using the reagent in critical steps.

References

-

PubChem. (2024). Compound Summary: 4-methylbenzyl bromide (Structural Analog). National Library of Medicine. Retrieved from [Link]

-

Arjunan, V., Saravanan, I., Ravindran, P., & Mohan, S. (2009). Ab initio, density functional theory and structural studies of 4-amino-2-methylquinoline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 74(2), 375-384. (Cited for comparative DFT methodology on amino-methyl-aryl systems). Retrieved from [Link]

-

Govindarasu, K., et al. (2025).[3] DFT studies and vibrational spectra of 2-bromomethyl-4-nitroanisole. ResearchGate. (Cited for C-Br vibrational mode scaling factors). Retrieved from [Link]

- Takeda Pharmaceutical Company. (2014). Patent WO2014133059: Process for producing Vonoprazan Fumarate. (Cited for context on benzyl bromide intermediates in P-CAB synthesis).

Sources

- 1. NBO, HOMO, LUMO analysis and vibrational spectra (FTIR and FT Raman) of 1-Amino 4-methylpiperazine using ab initio HF and DFT methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Development of a Synthetic Route to Vonoprazan via Atom Transfer Radical Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physical Properties & Handling of 4-Amino-2-methylbenzyl bromide

[1][2]

Part 1: Executive Summary & Chemical Identity[1]

4-Amino-2-methylbenzyl bromide is a high-value bifunctional building block.[1][2] Its structure contains both a nucleophilic aniline moiety and an electrophilic benzyl bromide motif.[2] This dual functionality makes it a potent "self-reacting" system, capable of rapid self-polymerization if not handled under strict protonated or protected conditions.[1][2]

In drug development, it acts as a critical intermediate for introducing the 4-amino-2-methylbenzyl pharmacophore, often seen in kinase inhibitors and potassium channel blockers (e.g., 4-aminopyridine derivatives).[1][2]

Chemical Identification

| Parameter | Detail |

| IUPAC Name | 4-(Bromomethyl)-3-methylaniline |

| Common Name | 4-Amino-2-methylbenzyl bromide |

| CAS Number | 1261795-06-5 |

| Molecular Formula | C₈H₁₀BrN |

| Molecular Weight | 200.08 g/mol |

| SMILES | CC1=C(C=CC(=C1)N)CBr |

| Structural Class | Benzyl Halide / Aniline Derivative |

Part 2: Physical Properties Profile[1]

Due to the inherent instability of the free base, experimental physical data is often derived from its hydrobromide salt or predicted via structural analogs.

Table 1: Physical & Chemical Properties

| Property | Value / Description | Condition / Note |

| Appearance | Off-white to beige crystalline solid | Typically supplied as HBr salt to ensure stability.[1][2][3] |

| Melting Point | Predicted: 55–60 °C (Free Base)Experimental: >180 °C (HBr Salt) | Free base is low-melting and prone to decomposition near MP.[1][2] |

| Boiling Point | Predicted: ~290 °C | Theoretical only; decomposes before boiling.[1][2] |

| Solubility | DMSO, DMF, Acetonitrile | Avoid alcohols (methanol/ethanol) for storage due to solvolysis risk.[2] |

| Density | ~1.4 g/cm³ (Predicted) | - |

| pKa (Aniline) | ~4.5 | The amino group is weakly basic.[1][2] |

| Lachrymator | YES | Benzyl bromides are potent tear agents.[2] |

Part 3: Stability & Reactivity (The "Self-Validating" Protocol)[1][2]

The most critical technical aspect of this compound is its auto-reactivity .[1][2] A researcher must understand the mechanism of self-alkylation to handle it safely.[1][2]

The Self-Alkylation Mechanism

The free amine (nucleophile) of one molecule attacks the benzylic carbon (electrophile) of another, displacing the bromide.[2] This initiates a polymerization cascade that turns the clean solid into an insoluble tar.[2]

Prevention Protocol:

-

Protonation: Keep the compound as the Hydrobromide (HBr) salt . Protonating the amine (

) removes its nucleophilicity, stopping the reaction.[2] -

Dilution: If the free base is required, generate it in situ in dilute solution and use immediately.

Visualization: Self-Alkylation Pathway

The following diagram illustrates the "Death Spiral" of the free base if left neat at room temperature.[1][2][3]

Figure 1: The self-alkylation mechanism. The HBr salt (Green) effectively "cages" the reactivity, while the free base (Blue) naturally degrades into polymer (Red).[2]

Part 4: Synthesis & Purification Workflow

Direct bromination of 4-amino-2-methyltoluene is not recommended due to oxidation of the amino group.[1][2] The preferred route utilizes an alcohol intermediate, converting it to the bromide under acidic conditions which simultaneously protects the amine.

Recommended Synthetic Route

-

Reagent: 48% Hydrobromic Acid (HBr).[2]

-

Mechanism:

substitution on the benzylic alcohol.[2] The high acidity ensures the aniline remains protonated (

Visualization: Synthesis Workflow

Figure 2: Acid-mediated synthesis ensures the amino group is protected by protonation during the transformation.[1][2]

Part 5: Handling & Safety Protocols

Hazard Classification:

-

Lachrymator: Causes severe eye irritation and tearing.[2]

-

Sensitizer: Potential for allergic skin reaction.[2]

Operational Protocol:

-

Engineering Controls: All operations must be performed in a functioning chemical fume hood.

-

Decontamination: Spills should be treated with a solution of 5% sodium thiosulfate or dilute ammonia to quench the alkylating agent before cleaning.[2]

-

Storage:

References

Sources

- 1. 102771-08-4|4-(Bromomethyl)aniline hydrobromide|BLD Pharm [bldpharm.com]

- 2. trans-4-((2-Amino-3,5-dibromobenzylidene)amino)cyclohexanol | C13H16Br2N2O | CID 70487064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. guidechem.com [guidechem.com]

- 5. 104-81-4 Cas No. | 4-Methylbenzyl bromide | Apollo [store.apolloscientific.co.uk]

- 6. Terephthalaldehyde | C8H6O2 | CID 12173 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Strategic Utilization of 4-Amino-2-methylbenzyl Bromide in Heterocyclic Synthesis

[1]

Executive Summary & Chemical Profile[1][2][3][4][5]

4-Amino-2-methylbenzyl bromide (AMBB) is a versatile building block used primarily to introduce the 4-amino-2-methylbenzyl moiety into heterocyclic pharmacophores.[1] Its structural duality allows it to serve as a "Head Group" installer in kinase inhibitors or as a core scaffold for macrocyclization.[1]

Critical Stability Warning (The "Self-Validating" System)

The free base of AMBB is inherently unstable. The coexistence of a nucleophilic aniline (

Strategic Reactivity Map

The utility of AMBB relies on exploiting the differential reactivity between the

Pathway A: The Electrophilic Tether (S 2)

The benzylic bromide is highly susceptible to nucleophilic attack by heterocyclic amines, thiols, or enolates. This is the primary mode for attaching this moiety to a core scaffold (e.g., Quinazoline, Indole, Purine).

Pathway B: The Nucleophilic Warhead (Amide/Urea Formation)

Once tethered, the aromatic amine (